

# 3-Ethoxy-4-propoxybenzaldehyde: A Technical Overview for Research and Development

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## Compound of Interest

Compound Name: **3-Ethoxy-4-propoxybenzaldehyde**

Cat. No.: **B442570**

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An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, properties, and procedural workflows related to **3-Ethoxy-4-propoxybenzaldehyde**.

## Introduction

**3-Ethoxy-4-propoxybenzaldehyde** is an aromatic aldehyde, a class of organic compounds frequently utilized as intermediates in the synthesis of more complex molecules. Its structure, featuring a benzaldehyde core with ethoxy and propoxy substitutions, makes it a valuable building block in various chemical applications, including pharmaceutical research and development. The precise arrangement of these functional groups allows for targeted modifications and introductions of diverse functionalities, making it a key precursor in the synthesis of novel therapeutic agents and other specialty chemicals. This document provides a technical summary of its chemical properties and a detailed protocol for its synthesis.

## Physicochemical and Structural Data

The fundamental properties of **3-Ethoxy-4-propoxybenzaldehyde** are summarized below. This data is essential for its application in experimental settings, ensuring accurate stoichiometric calculations and appropriate handling procedures.

Property	Value	Reference
CAS Number	350988-41-9	<a href="#">[1]</a>
Molecular Formula	C12H16O3	<a href="#">[1]</a>
Molecular Weight	208.26 g/mol	<a href="#">[1]</a>
MDL Number	MFCD01922214	<a href="#">[1]</a>
Hazard	Irritant	<a href="#">[1]</a>

## Structural Formula

The structural formula of **3-Ethoxy-4-propoxybenzaldehyde** is presented below. The molecule consists of a central benzene ring substituted with an aldehyde group (-CHO), an ethoxy group (-OCH<sub>2</sub>CH<sub>3</sub>) at position 3, and a propoxy group (-OCH<sub>2</sub>CH<sub>2</sub>CH<sub>3</sub>) at position 4.

The image you are requesting does not exist or is no longer available.

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The image above is a placeholder representing the chemical structure described.

## Synthesis Protocol: Williamson Ether Synthesis

The synthesis of **3-Ethoxy-4-propoxybenzaldehyde** can be effectively achieved via a Williamson ether synthesis. This method involves the propylation of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin), a readily available starting material. The phenolic hydroxyl group of ethyl vanillin is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide (in this case, a propyl halide) to form the desired ether linkage.

While a specific, peer-reviewed protocol for **3-Ethoxy-4-propoxybenzaldehyde** is not readily available in the searched literature, a reliable experimental procedure can be adapted from

established protocols for analogous compounds, such as the synthesis of 3-ethoxy-4-methoxybenzaldehyde.[2][3][4]

## Materials and Reagents

- 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) (CAS: 121-32-4)
- 1-Bromopropane (or 1-Iodopropane)
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>) (or another suitable base like Sodium Hydroxide)
- Acetone (or Dimethylformamide - DMF) (Anhydrous)
- Deionized Water
- Ethyl Acetate (for extraction)
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>) or Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)

## Experimental Procedure

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-ethoxy-4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous acetone.
- Addition of Base: Add potassium carbonate (1.5 equivalents) to the solution. The mixture will be a suspension.
- Addition of Alkylating Agent: Add 1-bromopropane (1.2 equivalents) dropwise to the stirring suspension at room temperature.
- Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material (ethyl vanillin) is consumed.
- Work-up:
  - Cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

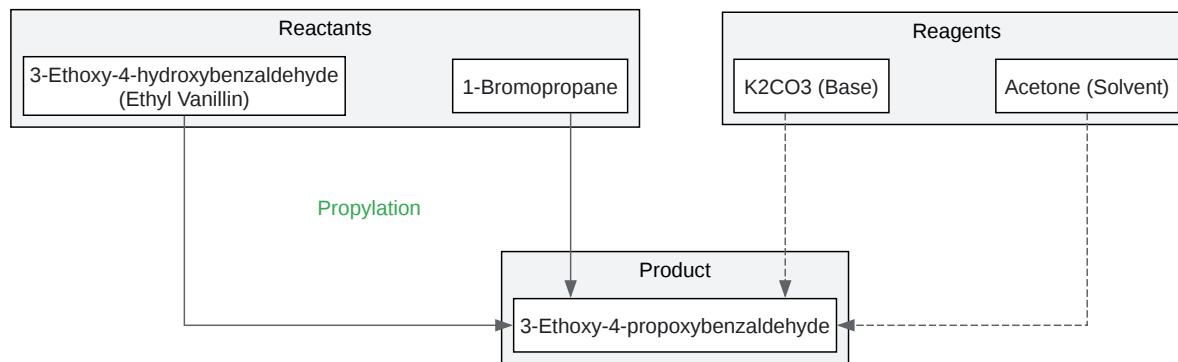
- Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
- Dissolve the resulting residue in ethyl acetate.
- Wash the organic layer sequentially with deionized water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification:
  - Filter the drying agent.
  - Remove the solvent from the filtrate under reduced pressure to yield the crude product.
  - Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure **3-Ethoxy-4-propoxybenzaldehyde**.

## Visualized Workflows and Relationships

To clarify the procedural and chemical relationships, the following diagrams are provided in the DOT language for Graphviz.

## Synthesis Reaction Pathway

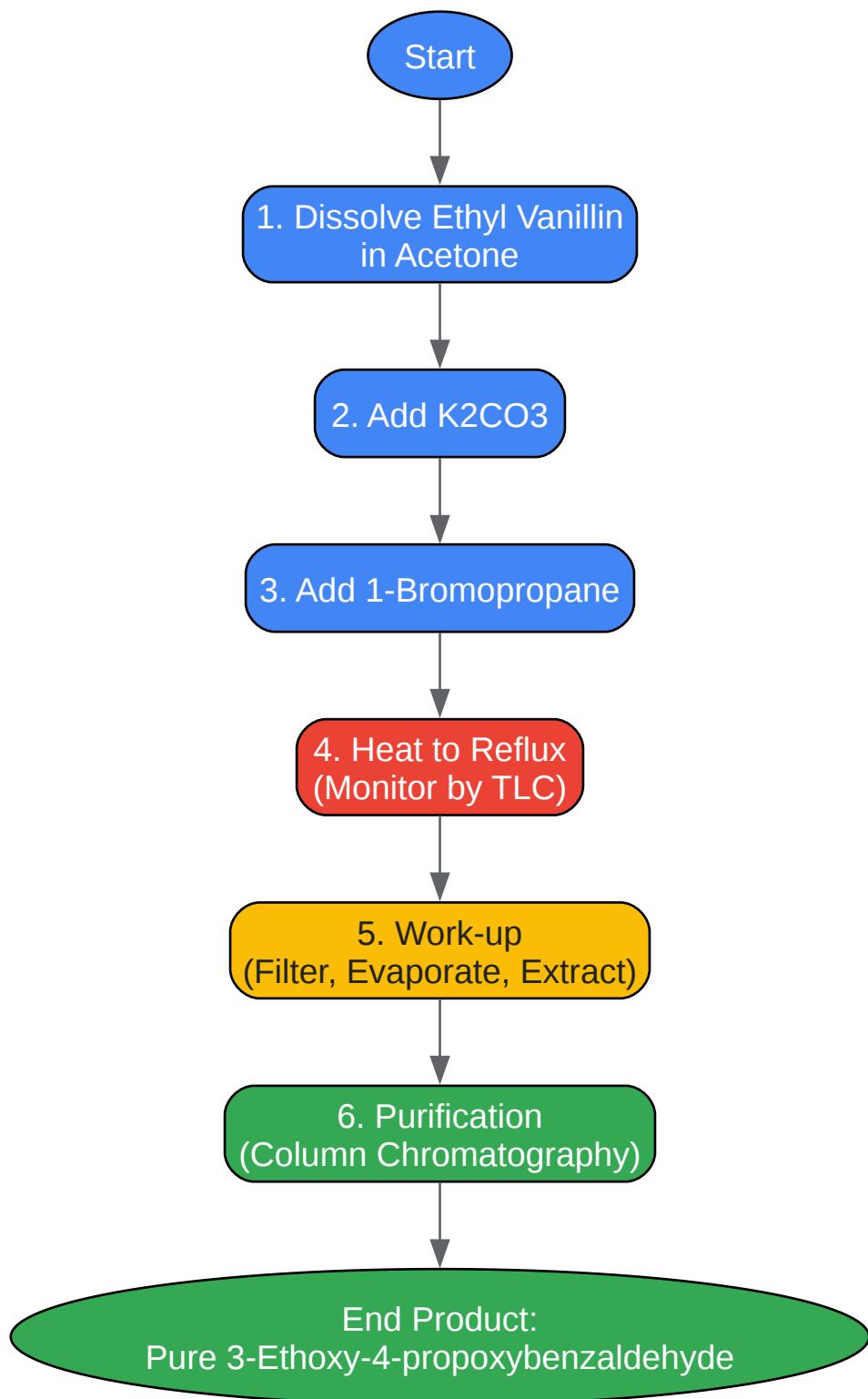
This diagram illustrates the chemical transformation from the starting materials to the final product via the Williamson ether synthesis.

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Caption: Chemical relationship in the synthesis of **3-Ethoxy-4-propoxybenzaldehyde**.

## Experimental Synthesis Workflow

This diagram outlines the step-by-step laboratory workflow for the synthesis and purification of **3-Ethoxy-4-propoxybenzaldehyde**.



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Caption: Step-by-step workflow for the synthesis and purification process.

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- To cite this document: BenchChem. [3-Ethoxy-4-propoxybenzaldehyde: A Technical Overview for Research and Development]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b442570#3-ethoxy-4-propoxybenzaldehyde-structural-formula>]

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